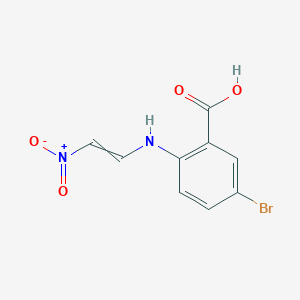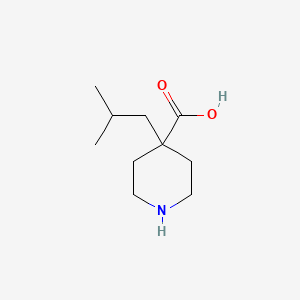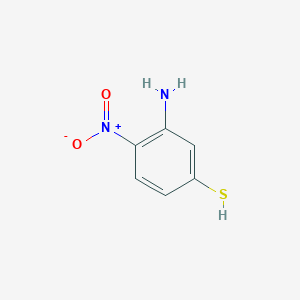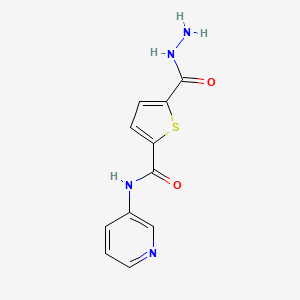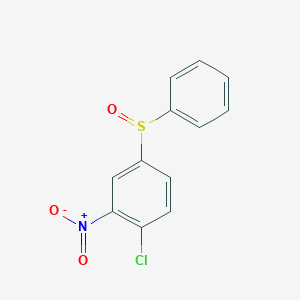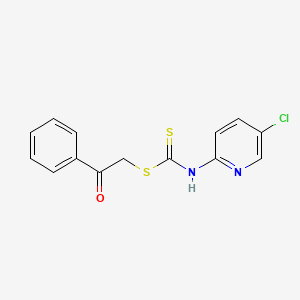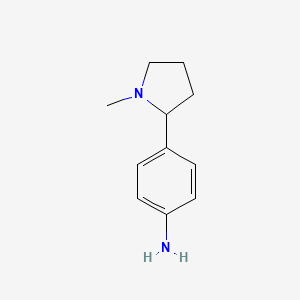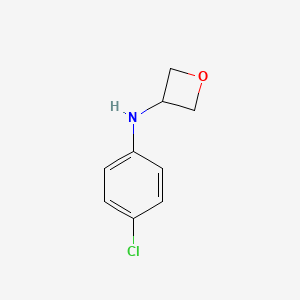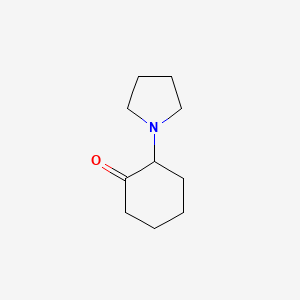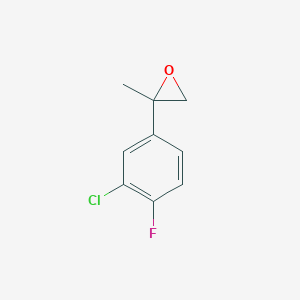![molecular formula C12H10ClN3 B8646854 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B8646854.png)
4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a cyanobenzyl group and a chloromethyl group attached to the imidazole ring, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Cyanobenzyl Group: The cyanobenzyl group can be introduced via a nucleophilic substitution reaction using 4-cyanobenzyl chloride and an appropriate base.
Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
作用机制
The mechanism of action of 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. The cyanobenzyl group can interact with hydrophobic pockets in proteins, while the chloromethyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- 1-(4-Cyanobenzyl)-1H-imidazole-4-carboxylic acid
- 4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl
Comparison: 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile is unique due to the presence of both cyanobenzyl and chloromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in certain applications.
属性
分子式 |
C12H10ClN3 |
|---|---|
分子量 |
231.68 g/mol |
IUPAC 名称 |
4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C12H10ClN3/c13-5-12-7-15-9-16(12)8-11-3-1-10(6-14)2-4-11/h1-4,7,9H,5,8H2 |
InChI 键 |
NCJBTZGRLAGOIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=NC=C2CCl)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
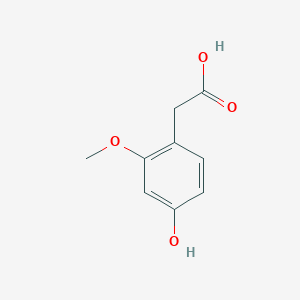
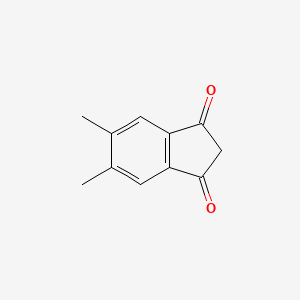
![2-Amino-4-[2-(2-hydroxyethoxy)ethylamino]-5-phenylethynyl pyrimidine](/img/structure/B8646782.png)
